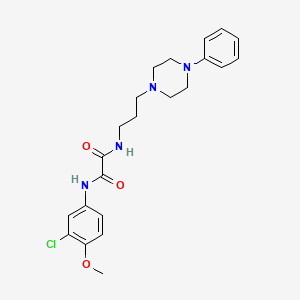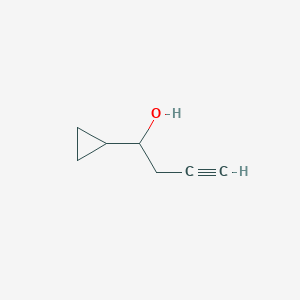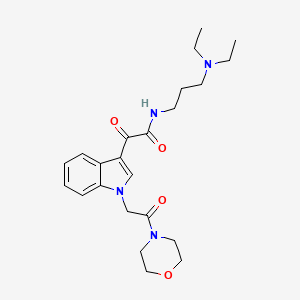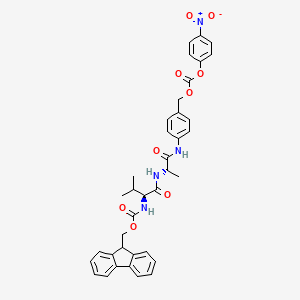
N1-(3-chloro-4-methoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-4-methoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, commonly known as 'CMPD101,' is a small molecule drug that has gained significant interest in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Serotonergic System Studies
Compounds like m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, have been widely utilized in psychopharmacology research to probe serotonin (5-HT) function. Such studies have explored the effects of these compounds on psychological, cognitive, cardiovascular, hormonal measurements, and neurotransmitter functions in humans. For instance, Silverstone et al. (1994) investigated the effects of mCPP infusion on anxiety symptoms, cognitive performance, and various hormonal levels in a double-blind placebo-controlled study, finding significant increases in symptoms of anxiety and plasma concentrations of several hormones without affecting cognitive performance or central noradrenergic activity. This research highlights the utility of related compounds in understanding the role of the serotonergic system in psychological and physiological processes (Silverstone et al., 1994).
Chemopreventive Agent Evaluation
Another area of research application is the evaluation of synthetic retinoids like N-(4-hydroxyphenyl) retinamide (4-HPR) for their chemopreventive properties. Villa et al. (1993) studied the effects of 4-HPR on the natural killer (NK) activity of peripheral blood mononuclear cells (PBMC) in women, showing an increase in NK activity, suggesting a potential mechanism for its antineoplastic action. This work contributes to the understanding of how certain chemical compounds can enhance immune function and potentially prevent cancer development (Villa et al., 1993).
Neurotransmission Imaging
The development of specific PET tracers like 2'-Methoxyphenyl-(N-2'-pyridinyl)-p-18F-fluoro-benzamidoethylpiperazine (18F-MPPF) is another significant research application. These tracers are used in clinical research to explore abnormalities in the serotoninergic system. Costes et al. (2005) reported on the creation of a large normative imaging database of 18F-MPPF binding potential over aging, providing valuable data for the statistical assessment of neurophysiologic dysfunctions in both males and females. This research underscores the importance of chemical compounds in advancing neuroimaging techniques and our understanding of neurotransmission across the lifespan (Costes et al., 2005).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-30-20-9-8-17(16-19(20)23)25-22(29)21(28)24-10-5-11-26-12-14-27(15-13-26)18-6-3-2-4-7-18/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFIYXAABHASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2849667.png)
![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2849668.png)


![4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2849673.png)


![11-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2849677.png)

![5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2849683.png)


![N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2849688.png)
